N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide
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Overview
Description
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a complex organic compound that features a unique imidazo-thiazole structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylimidazo[2,1-b]thiazole with phenyl derivatives under specific conditions. The reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as hydrochloric acid or hydrobromic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, such as the growth hormone secretagogue receptor type 1a (GHS-R1a) and cytochrome P450 enzymes . These interactions can lead to the modulation of various biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide can be compared with other similar compounds, such as:
- (3-methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- (2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-16(10-22(12)19)13-5-4-6-14(9-13)20-18(24)15-7-2-3-8-17(15)23(25)26/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSXNRAYZRZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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